3-Benzyloxy-5-trifluoromethylphenylboronic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyloxy-5-trifluoromethylphenylboronic acid typically involves the reaction of 3-benzyloxy-5-trifluoromethylphenyl bromide with a boronic acid reagent under Suzuki-Miyaura coupling conditions . The reaction is catalyzed by a palladium catalyst, often in the presence of a base such as potassium carbonate, and is carried out in an organic solvent like toluene or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of advanced purification techniques to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Benzyloxy-5-trifluoromethylphenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Reduction: The trifluoromethyl group can be reduced under specific conditions.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-hydroxy-5-trifluoromethylphenylboronic acid.
Reduction: Formation of 3-benzyloxy-5-methylphenylboronic acid.
Substitution: Formation of various substituted phenylboronic acids depending on the nucleophile used.
Scientific Research Applications
3-Benzyloxy-5-trifluoromethylphenylboronic acid has a wide range of scientific research applications:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology: Investigated for its potential as a biological probe due to its ability to interact with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 3-Benzyloxy-5-trifluoromethylphenylboronic acid involves its ability to form stable complexes with various metal catalysts, facilitating the formation of carbon-carbon bonds in Suzuki-Miyaura coupling reactions . The boronic acid group interacts with the metal catalyst, enabling the transmetalation step, which is crucial for the coupling reaction to proceed .
Comparison with Similar Compounds
Similar Compounds
- 3-Benzyloxyphenylboronic acid
- 5-Trifluoromethylphenylboronic acid
- 3-Methoxy-5-trifluoromethylphenylboronic acid
Comparison
3-Benzyloxy-5-trifluoromethylphenylboronic acid is unique due to the presence of both the benzyloxy and trifluoromethyl groups, which impart distinct electronic and steric properties. This makes it particularly useful in reactions where these properties are advantageous, such as in the formation of complex organic molecules through Suzuki-Miyaura coupling .
Properties
IUPAC Name |
[3-phenylmethoxy-5-(trifluoromethyl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BF3O3/c16-14(17,18)11-6-12(15(19)20)8-13(7-11)21-9-10-4-2-1-3-5-10/h1-8,19-20H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHUAAZABXBWEPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)OCC2=CC=CC=C2)C(F)(F)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BF3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201178060 | |
Record name | Boronic acid, B-[3-(phenylmethoxy)-5-(trifluoromethyl)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201178060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1451393-42-2 | |
Record name | Boronic acid, B-[3-(phenylmethoxy)-5-(trifluoromethyl)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1451393-42-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Boronic acid, B-[3-(phenylmethoxy)-5-(trifluoromethyl)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201178060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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